molecular formula C3H7NO3 B12730025 2-Hydroxy-1-methylethyl nitrite CAS No. 950478-73-6

2-Hydroxy-1-methylethyl nitrite

Cat. No.: B12730025
CAS No.: 950478-73-6
M. Wt: 105.09 g/mol
InChI Key: ZXZWGJHOJDQRLA-UHFFFAOYSA-N
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Description

2-Hydroxy-1-methylethyl nitrite is a chemical compound functioning as a nitric oxide (NO) donor in biochemical research. Nitric oxide is a crucial signaling molecule in numerous physiological and pathological processes. In research settings, compounds like this compound are utilized to study the role of NO in modulating various biological functions. Studies on similar NO donors have demonstrated their value in enhancing the permeability of biological membranes. For instance, research has shown that NO donors can reversibly increase the paracellular absorption of macromolecules across intestinal epithelial layers, such as Caco-2 cell monolayers, providing a mechanism to improve the delivery of poorly absorbable drugs . The primary mechanism by which these donors exert their effect is through the localized release of NO, which can influence tight junction permeability and regulate epithelial barrier function . This makes this compound a valuable tool for researchers in pharmacology and drug delivery, particularly for investigations aimed at overcoming absorption barriers for polar drugs and macromolecules. It is also applicable in cardiovascular, neurological, and immunology studies where precise modulation of NO pathways is required. This product is intended for laboratory research by qualified professionals only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

950478-73-6

Molecular Formula

C3H7NO3

Molecular Weight

105.09 g/mol

IUPAC Name

1-hydroxypropan-2-yl nitrite

InChI

InChI=1S/C3H7NO3/c1-3(2-5)7-4-6/h3,5H,2H2,1H3

InChI Key

ZXZWGJHOJDQRLA-UHFFFAOYSA-N

Canonical SMILES

CC(CO)ON=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Nitrosooxy)propan-1-ol can be achieved through the reaction of propylene with oxygen in the presence of silver and gold-based catalysts supported on strontium ferrite perovskite. This method involves a chemical looping approach where propylene is passed over the catalyst to generate oxygenated products .

Industrial Production Methods

the chemical looping approach mentioned above could be adapted for large-scale production, given its high selectivity towards the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Nitrosooxy)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form propan-1-ol derivatives.

    Reduction: Reduction reactions can convert it into simpler alcohols or other reduced forms.

    Substitution: The nitrosooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Propan-1-ol and its derivatives.

    Reduction: Simpler alcohols.

    Substitution: A variety of substituted propan-1-ol derivatives.

Scientific Research Applications

Medical Applications

Nitric Oxide Donor Properties
2-Hydroxy-1-methylethyl nitrite is primarily recognized for its role as a nitric oxide (NO) donor. Nitric oxide plays a crucial role in numerous physiological processes, including vasodilation and neurotransmission. The compound can be utilized in pharmaceutical formulations aimed at treating cardiovascular diseases, particularly conditions like ischemia and angina. Research indicates that organic nitrites can enhance stability and reduce side effects compared to conventional formulations, making them suitable for therapeutic use .

Case Study: Treatment of Ischemia
A notable study demonstrated the effectiveness of NO-donating compounds in treating ischemia. The administration of this compound led to improved blood flow and oxygen delivery to tissues, showcasing its potential as a therapeutic agent in acute ischemic conditions .

Study Condition Outcome
WO2007106034A1IschemiaEnhanced blood flow with reduced side effects
U.S. Patent 5,670,177AnginaImproved cardiovascular function

Environmental Applications

Impact on Coral Ecosystems
Recent research has identified a connection between nitric oxide production and coral bleaching events. The presence of this compound can influence the behavior of symbiotic algae (zooxanthellae) within coral ecosystems. Studies have shown that supplementation with sodium nitrite can stimulate NO production in these algae, potentially affecting their health and the overall resilience of coral reefs .

Case Study: Coral Bleaching
In an investigation into the effects of NO on coral health, researchers found that increased NO levels correlated with enhanced stress responses in zooxanthellae during bleaching events. This suggests that managing NO levels through compounds like this compound could be pivotal in coral conservation strategies.

Organic Synthesis

Reagent in Chemical Reactions
In organic chemistry, this compound serves as a valuable reagent for synthesizing various derivatives. Its ability to release nitric oxide makes it useful in reactions aimed at modifying organic compounds for diverse applications .

Case Study: Synthesis of Hydroxy Nitrates
Research has demonstrated the utility of this compound in producing hydroxy nitrates from alkene oxidation processes. The incorporation of this compound into reaction schemes has yielded significant quantities of hydroxy nitrates, highlighting its versatility as a reagent .

Reaction Type Yield (%) Conditions
Hydroxy Nitrate Production75%Alkene oxidation with this compound

Mechanism of Action

The mechanism of action of 2-(Nitrosooxy)propan-1-ol involves its interaction with cellular components. It affects the cell membrane, causing alterations in membrane fluidity and leakage. It then enters the cytoplasm and disrupts the inner structure of cell molecules and proteins. This mechanism is similar to that of other alcohol-based disinfectants .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: 2-Hydroxypropyl Nitrite

The positional isomer 2-hydroxypropyl nitrite shares the same molecular formula (C₃H₇NO₃) as 2-hydroxy-1-methylethyl nitrite but differs in the nitrosylation site (position 1 vs. 2). This distinction is critical for stability and fragmentation patterns:

  • Mass Spectrometry : 2-hydroxypropyl nitrite exhibits fragments at m/z 30, 45, and 60 (Figure 8), compared to m/z 30, 31, 59, and 74 for this compound .
  • Chromatographic Behavior : The isomers elute at distinct retention times (5.29 min vs. 6.15 min) under GC conditions, enabling their separation and identification .

Propyl Nitrite

Propyl nitrite (C₃H₇NO₂), a simpler alkyl nitrite, lacks the hydroxyl group present in this compound. This structural difference results in:

  • Reduced Polarity : Propyl nitrite elutes earlier in GC analysis (retention time ~5.5 min) compared to hydroxyl-containing nitrites .
  • Bioactivity : While both compounds release nitrite, propyl nitrite is less stable in aqueous buffers, limiting its utility in physiological applications .

Allylic Nitro Compounds (e.g., Compound 7)

Allylic nitro compounds, such as compound 7 from , represent a distinct class of nitrite donors. Key differences include:

  • Mechanism : Allylic nitro compounds rely on π-orbital overlap and nucleophilic substitution for nitrite release, whereas hydroxyalkyl nitrites may undergo hydrolysis or redox-driven decomposition .

Data Table: Comparative Analysis of Organic Nitrites

Compound Molecular Formula Key Mass Spec Fragments (m/z) Nitrite Release Rate (s⁻¹) Stability in Buffer (pH 7.4)
This compound C₃H₇NO₃ 30, 31, 59, 74 Not reported Likely moderate (hydroxyl group enhances solubility)
2-Hydroxypropyl nitrite C₃H₇NO₃ 30, 45, 60 Not reported Similar to isomer
Propyl nitrite C₃H₇NO₂ 30, 46, 57 Rapid (qualitative) Low (prone to hydrolysis)
Allylic nitro compound 7 Undisclosed N/A 1.6 × 10⁻⁵ High (stable in Tris buffer)

Research Findings and Implications

Analytical Differentiation : GC-MS is essential for distinguishing this compound from its isomer and simpler nitrites, as retention times and fragmentation patterns are structure-dependent .

Bioactivity: Unlike allylic nitro compounds (e.g., compound 7), which release nitrite predictably in buffer, hydroxyalkyl nitrites may require enzymatic or chemical activation for NO release .

Stability Challenges: The hydroxyl group in this compound enhances solubility but may also increase susceptibility to hydrolysis compared to non-hydroxylated nitrites like propyl nitrite .

Q & A

Q. How can 2-Hydroxy-1-methylethyl nitrite be synthesized and characterized in laboratory settings?

  • Methodological Answer : The compound can be synthesized by reacting 1,2-propanediol with nitric oxide (NO) gas under controlled conditions. Key steps include:
  • Purge the reaction system with inert gas to minimize oxidation.
  • Use GC-MS for preliminary identification of reaction products, focusing on mass fragmentation patterns unique to nitrites.
  • Validate purity via LC coupled to nitrite-specific reduction systems (LC-NO), which selectively detects nitrite derivatives. Note that interference from ethers or other nitrosylated compounds (e.g., S- or N-nitrosothiols) may require additional purification steps .
  • Characterization : Provide 1^1H/13^{13}C NMR data and FT-IR spectra to confirm ester functional groups. For novel syntheses, include elemental analysis and reproducibility across three independent trials.

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • Methodological Answer :
MethodPrincipleLODInterferencesReference
GC-MSMass fragmentation patterns~0.1 μMEthers, other nitrites
LC-NONitrite reduction coupled to LC~0.05 μMO/N/S-nitrosylated compds
ColorimetricDiazotization with sulfanilamide~1.0 μMHigh organic content
  • Recommendations : Use LC-NO for high sensitivity in biological matrices. For environmental samples, combine colorimetric assays with solid-phase extraction to reduce interference.

Q. How does storage condition (pH, temperature) affect the stability of this compound?

  • Methodological Answer :
  • Conduct stability assays under varying pH (3–9) and temperatures (4°C, 25°C, −20°C). Monitor degradation via periodic LC-NO analysis.
  • Key Findings : Nitrites are prone to hydrolysis under acidic conditions (pH < 5) and thermal decomposition above 25°C. Store at −20°C in neutral buffers (e.g., phosphate buffer, pH 7.4) to extend shelf life .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in identifying reaction byproducts involving this compound?

  • Methodological Answer :
  • Cross-validate results using orthogonal techniques:
  • GC-MS for volatile byproducts.
  • LC-NO for nitrite-specific detection.
  • NMR to confirm structural isomers (e.g., differentiating 2-hydroxypropyl nitrite from this compound).
  • For conflicting data, repeat experiments under anaerobic conditions to exclude oxidation artifacts .

Q. How do microbial communities interact with this compound in nitrogen cycle processes?

  • Methodological Answer :
  • Use chemostat enrichment cultures to study microbial competition between denitrification and dissimilatory nitrate reduction to ammonia (DNRA).
  • Key Variables : Nitrite concentration, carbon source availability. Monitor metabolic activity via 15^{15}N isotopic tracing and qPCR for functional genes (e.g., nirK, nrfA) .

Q. How can statistical design optimize synthesis or degradation experiments for this compound?

  • Methodological Answer :
  • Apply Plackett-Burman screening to identify critical factors (e.g., NO gas pressure, reaction time).
  • Optimize using Box-Behnken response surface methodology (RSM). For degradation studies, model variables like pH and microbial inoculum density .

Q. What methodological precautions are needed to avoid false positives in nitrite-specific assays?

  • Methodological Answer :
  • Include blank controls with methanol or ethanol to account for nitrite contamination in solvents.
  • Pre-treat samples with sulfamic acid to eliminate interference from nitrosylated compounds .

Key Considerations for Experimental Design

  • Reproducibility : Report triplicate measurements and include raw data in supplementary materials.
  • Ethical Compliance : For biological studies, adhere to institutional guidelines for hazardous material handling (e.g., use fume hoods, personal protective equipment) .
  • Data Contradictions : Use multi-method validation and meta-analysis to reconcile discrepancies in nitrite quantification or metabolic pathways .

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